molecular formula C13H19NO3S B3132837 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 378230-81-0

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B3132837
CAS RN: 378230-81-0
M. Wt: 269.36 g/mol
InChI Key: GFKBZBDWCHNYFR-UHFFFAOYSA-N
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Description

“2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide” is a chemical compound with the CAS Number: 378230-81-0 . It has a molecular weight of 269.36 and its IUPAC name is 2,2,4,6,7-pentamethyl-3H-benzofuran-5-sulfonamide .


Molecular Structure Analysis

The molecular structure of “2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide” is represented by the formula C13H19NO3S . The InChI code for this compound is 1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a sealed container in a dry environment .

Scientific Research Applications

Sulfonamide in Drug Design

The sulfonamide group, a key component of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide, plays a significant role in medicinal chemistry. It's a common feature in many marketed drugs, especially in sulfonamide antibacterials, which are tetrahydropteroic acid synthetase inhibitors. These compounds, derivatives of 4-aminobenzenesulfonamide, demonstrate the versatility of sulfonamides in drug design, highlighting their role as isosteres for the carboxylic acid group of natural substrates like 4-aminobenzoic acid. This characteristic makes sulfonamides an essential component in the medicinal chemist's toolkit (Kalgutkar et al., 2010).

Sulfonamide Antibacterials

Sulfonamides, including compounds like 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide, have been extensively used as antibacterials. They work by inhibiting the tetrahydropteroic acid synthetase in bacteria. The sulfonamide moiety mimics the natural substrate, effectively blocking the bacterial synthesis pathway. This mechanism underlines the broad application of sulfonamides in combating various bacterial infections (Dennis A. Smith & Rhys M. Jones, 2008).

Enzyme Inhibition Studies

Sulfonamides like 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide have been investigated for their enzyme inhibitory potentials. Studies have shown that such compounds exhibit significant activity against various enzymes, including α-glucosidase and acetylcholinesterase. This suggests their potential application in treating diseases related to these enzymes (Abbasi et al., 2019).

Application in Cancer Research

Research has demonstrated the potential of sulfonamides in cancer therapy. For instance, certain sulfonamide derivatives have been identified as inhibitors of the tumor-associated carbonic anhydrase isozyme IX. These findings indicate that sulfonamides, including the 2,2,4,6,7-Pentamethyl derivative, could be used in developing antitumor agents (Ilies et al., 2003).

Antimicrobial and Antiviral Potential

Sulfonamides, due to their structural versatility, have shown significant antimicrobial and antiviral activities. Their potential in inhibiting various microorganisms, including resistant bacterial strains and viruses, underlines their importance in the development of new therapeutic agents (Azzam et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302 , which means it is harmful if swallowed. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKBZBDWCHNYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 5
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide
Reactant of Route 6
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonamide

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